molecular formula C21H26N4O3S B4296733 N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Katalognummer: B4296733
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: PVOITDLITZQQCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as AEB071, is a small-molecule inhibitor that targets protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. AEB071 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various diseases.

Wirkmechanismus

N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide targets PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these processes and prevent the growth and proliferation of cancer cells. This compound can also reduce inflammation by inhibiting the activation of immune cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune diseases, and prevent transplant rejection. This compound can also affect the function of immune cells, including T cells and B cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide in lab experiments is its specificity for PKC. This compound selectively targets PKC, which reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have some toxic effects in preclinical studies, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research on N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One potential direction is the investigation of its use in combination with other therapies. This compound may enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Another future direction is the investigation of its use in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new formulations of this compound may improve its pharmacokinetic properties and reduce its toxicity.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, this compound has shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune diseases, and prevent transplant rejection.

Eigenschaften

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-19(12-29-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-4-3-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOITDLITZQQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.